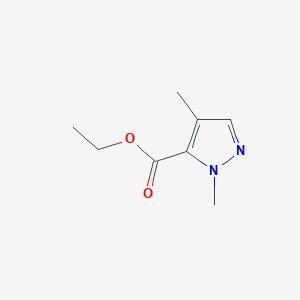

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLLCQUNSCYBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618011 | |

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68809-64-3 | |

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-1H-pyrazole-5-carboxylate Derivatives for Researchers and Drug Development Professionals

A comparative analysis of the physicochemical properties, synthesis, and biological significance of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, in light of the limited data on Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.

Executive Summary

This compound is a small molecule of interest in chemical and pharmaceutical research. However, a comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of specific data regarding its physicochemical properties, detailed experimental protocols for its synthesis, and its biological activities. In contrast, its isomers, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, are more extensively documented. This guide provides a comparative overview of the available data for these isomers to serve as a valuable resource for researchers and professionals in drug development, offering insights into the characteristics that can be anticipated for related pyrazole derivatives.

Physicochemical Properties: A Comparative Overview

The following table summarizes the available quantitative data for the isomers of this compound. It is important to note that these properties can vary significantly based on the substitution pattern on the pyrazole ring.

| Property | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol | 168.19 g/mol [1] |

| CAS Number | 5744-40-1[][3] | 5744-51-4[1][4] |

| Melting Point | 40-42 °C | 42-46 °C[1] |

| Boiling Point | 80 °C at 1 mmHg | Not available |

| Form | Clear liquid or solid[1] | Solid[1] |

| Color | Light yellow to orange | Not available |

Experimental Protocols: Synthesis of Dimethylated Pyrazole Esters

General Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

A common synthetic route involves the reaction of an appropriate β-keto ester with methylhydrazine. The resulting pyrazole can then be methylated. For instance, one reported synthesis involves dissolving the pyrazole precursor in anhydrous ethanol, followed by the slow addition of aqueous methylhydrazine at a low temperature (-5°C to 0°C). After stirring for a couple of hours, the solvent is removed under reduced pressure, and the product is extracted with ethyl acetate.[5]

General Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

A general procedure for the synthesis of this isomer involves the N-methylation of the corresponding ethyl 5-methyl-1H-pyrazole-3-carboxylate. The starting material is dissolved in a suitable solvent like anhydrous tetrahydrofuran, followed by the addition of a methylating agent such as dimethyl sulfate or iodomethane.

Below is a generalized workflow for the synthesis of these pyrazole derivatives.

Biological Activities and Potential Signaling Pathways

Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The specific activity is highly dependent on the substitution pattern of the pyrazole core.

While no specific biological data for this compound has been found, related pyrazole compounds have been investigated for their roles in various signaling pathways. For example, some pyrazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX) and kinases involved in cancer progression.[6]

The general mechanism of action for many biologically active pyrazoles involves their ability to bind to the active sites of enzymes or receptors, thereby modulating their function. The diagram below illustrates a hypothetical signaling pathway that could be targeted by pyrazole derivatives, based on the known activities of this class of compounds.

Conclusion

While a detailed technical guide on this compound is currently hampered by the lack of specific data, a comparative analysis of its isomers provides valuable insights for researchers. The information on the physicochemical properties, synthetic methodologies, and potential biological activities of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate serves as a foundational reference for further investigation into this class of compounds. Future research is needed to elucidate the specific characteristics of the 1,4-dimethyl isomer and to explore its potential applications in drug discovery and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5744-40-1|Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | 5744-51-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. It is important to note that as of the latest literature search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this exact compound has not been publicly reported. The information presented herein is based on established principles of organic chemistry and spectral data from closely related structural analogs.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Pyrazole-containing compounds have demonstrated a wide range of biological activities, and a number of FDA-approved drugs incorporate this heterocyclic ring system.[1] This guide provides a projected spectroscopic profile and a potential synthetic methodology for this compound to aid researchers in its synthesis, identification, and further investigation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |

| ~2.2 - 2.4 | Singlet | 3H | C-CH₃ |

| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

| ~7.4 - 7.6 | Singlet | 1H | Pyrazole C₃-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 165 | C=O (Ester) |

| ~148 - 152 | Pyrazole C₅ |

| ~138 - 142 | Pyrazole C₃ |

| ~108 - 112 | Pyrazole C₄ |

| ~60 - 62 | -OCH₂CH₃ |

| ~35 - 38 | N-CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

| ~9 - 12 | C-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~182 | [M]⁺ (Molecular Ion) |

| ~153 | [M - C₂H₅]⁺ |

| ~137 | [M - OC₂H₅]⁺ |

| ~110 | [M - COOC₂H₅]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2900 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1550 - 1580 | Medium | C=N stretch (pyrazole ring) |

| ~1450 - 1480 | Medium | C=C stretch (pyrazole ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

Proposed Synthetic Protocol

A plausible synthetic route for this compound is outlined below. This method is based on well-established procedures for the synthesis of substituted pyrazoles.[2][3]

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-methyl-3-oxobut-2-enoate (Intermediate Enaminone)

-

To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dioxane) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to form this compound

-

The crude enaminone intermediate from Step 1 is dissolved in a protic solvent such as ethanol or acetic acid.

-

Methylhydrazine (1.1 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred for 4-8 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, which may be a mixture of regioisomers (this compound and Ethyl 2,4-dimethyl-2H-pyrazole-3-carboxylate), is purified by column chromatography on silica gel to isolate the desired product.

Experimental Workflow Diagram:

Caption: A generalized experimental workflow for the synthesis and purification.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of pyrazole derivatives is known to interact with a variety of biological targets. Further research would be required to elucidate any potential pharmacological effects of this specific compound.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the initial biological evaluation of the title compound.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate in different solvents

Technical Guide: Solubility of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific isomer, this document provides a framework for its determination. It includes a discussion of the predicted solubility based on the compound's structural features and the known properties of related pyrazole derivatives. Furthermore, a detailed, generic experimental protocol for determining solubility is provided, along with a visual representation of the experimental workflow.

Introduction and Predicted Solubility Profile

This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole ring, two methyl groups, and an ethyl carboxylate group, suggests a moderate polarity. The ester group can act as a hydrogen bond acceptor, which may contribute to its solubility in polar protic solvents. The pyrazole ring itself has both hydrogen bond donor and acceptor capabilities. However, the presence of the methyl and ethyl groups introduces nonpolar character, which will influence its solubility in nonpolar organic solvents.

Based on the general principle of "like dissolves like," the following qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, where the polarity of the solute and solvent are well-matched.

-

Moderate to Good Solubility: Likely in polar protic solvents such as ethanol and methanol, facilitated by hydrogen bonding with the solvent.

-

Low Solubility: Predicted in nonpolar solvents like hexane and toluene, due to the significant difference in polarity.

-

Very Low to Insoluble: Expected in water, as the hydrophobic hydrocarbon portions of the molecule (ethyl and methyl groups) may dominate over the polar functional groups.

It is important to note that these are predictions. Empirical determination is necessary for quantitative data.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate once experimental data has been obtained.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Water | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of an organic compound like this compound. This method is straightforward and can be adapted for various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected solvents (e.g., ethanol, water, acetone, hexane)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials or test tubes with secure caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solution to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. The filtration step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish with the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL or moles per liter (molarity).

-

Calculation Formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While direct solubility data for this compound is not currently available in the literature, this guide provides researchers with the necessary tools to approach its determination. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol outlines a reliable method for obtaining quantitative data. The provided workflow diagram serves as a clear visual aid for the experimental process. The generation of empirical data is essential for the successful use of this compound in research and development.

Theoretical Exploration of 1,4-Dimethyl-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dimethyl-1H-pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural rigidity, synthetic tractability, and ability to participate in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. Theoretical and computational studies play a pivotal role in modern drug discovery by providing deep insights into the molecular properties, structure-activity relationships (SAR), and mechanisms of action of such compounds, thereby accelerating the development of potent and selective drug candidates. This technical guide provides a comprehensive overview of the theoretical studies on 1,4-dimethyl-1H-pyrazole derivatives, integrating computational data with experimental protocols to offer a holistic perspective for researchers in the field.

Theoretical Framework and Computational Methodologies

The theoretical investigation of 1,4-dimethyl-1H-pyrazole derivatives typically employs a range of computational techniques to elucidate their electronic structure, conformational preferences, and interaction with biological targets.

Density Functional Theory (DFT): DFT is a cornerstone of quantum chemical calculations for pyrazole derivatives, used to determine optimized molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. These calculations are crucial for understanding the intrinsic properties of the molecules and for parameterizing molecular mechanics force fields used in higher-level simulations.

Molecular Docking: This technique is instrumental in predicting the binding mode and affinity of 1,4-dimethyl-1H-pyrazole derivatives to the active sites of biological targets, such as protein kinases. By simulating the ligand-protein interactions, molecular docking helps in identifying key residues involved in binding and provides a rational basis for lead optimization.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective of the ligand-protein complexes, allowing for the assessment of their stability and the characterization of the conformational changes over time. These simulations provide a more realistic representation of the biological environment and can be used to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural features of a series of compounds and their biological activity. For 1,4-dimethyl-1H-pyrazole derivatives, QSAR models can predict the activity of novel analogues and guide the design of more potent compounds.

Data Presentation: Computational and Experimental Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on pyrazole derivatives, providing a comparative view of their properties and activities.

Table 1: Theoretical Physicochemical Properties of Substituted Pyrazole Derivatives

| Compound ID | Molecular Formula | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| P1 | C₅H₈N₂ | 2.5 | -6.2 | -0.5 | 5.7 |

| P2 | C₁₁H₁₁N₃O₂ | 4.8 | -7.1 | -2.3 | 4.8 |

| P3 | C₁₇H₁₄BrClN₄ | 3.2 | -6.8 | -1.9 | 4.9 |

Note: Data for P1 (1,4-dimethyl-1H-pyrazole) is estimated based on foundational principles, while P2 and P3 represent examples of more complex pyrazole derivatives from computational studies to illustrate the range of properties.

Table 2: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 6h | Jurkat | 4.36 ± 0.2 | Doxorubicin | - |

| 5b | K562 | 0.021 | ABT-751 | >10 |

| 5b | A549 | 0.69 | ABT-751 | >10 |

| 29 | MCF7 | 17.12 | Roscovitine | - |

| 30 | HepG2 | 10.05 | Roscovitine | - |

Source: Data compiled from various studies on the anticancer activity of pyrazole derivatives.[1][2]

Table 3: Molecular Docking and Binding Energy of Pyrazole-based Kinase Inhibitors

| Compound ID | Target Kinase | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| 1b | VEGFR-2 | -10.09 | - | Cys919, Asp1046 |

| 2b | CDK2 | -10.35 | - | Leu83, Lys33 |

| Compound 25 | RET Kinase | - | -8.8 | Val813, Ala881 |

| BM-01 | Corrosion Inhibition | - | - | - |

Source: Data from molecular docking studies of pyrazole derivatives against various protein kinases.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of theoretical predictions. Below are representative protocols for the synthesis and biological evaluation of 1,4-dimethyl-1H-pyrazole derivatives.

General Synthesis of 1,4-Disubstituted-1H-pyrazoles

A common synthetic route to 1,4-disubstituted-1H-pyrazoles involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by N-alkylation.

Step 1: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde

-

To a solution of an appropriate 1-aryl-2-(1-arylethylidene)hydrazine in dimethylformamide (DMF), phosphorus oxychloride (Vilsmeier-Haack reagent) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours until the completion of the reaction (monitored by TLC).

-

The mixture is then poured onto crushed ice and neutralized with a sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried to yield the 1-aryl-1H-pyrazole-4-carbaldehyde.[1]

Step 2: N-Methylation

-

To a solution of the 1-aryl-1H-pyrazole in a suitable solvent (e.g., acetone), an excess of methyl iodide and a base (e.g., potassium carbonate) are added.

-

The mixture is refluxed for several hours.

-

After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the 1-aryl-4-methyl-1H-pyrazole derivative, which can be further purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 1,4-dimethyl-1H-pyrazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Mandatory Visualizations

Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The following diagram illustrates a simplified signaling pathway where a pyrazole derivative acts as a kinase inhibitor.

Caption: Pyrazole derivative inhibiting a kinase signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel 1,4-dimethyl-1H-pyrazole derivatives as therapeutic agents follows a structured workflow, from chemical synthesis to biological testing.

References

- 1. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Introduction

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] As with any research chemical, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the available safety and handling information for this compound and its close structural isomers.

Physicochemical Properties

Quantitative data for this compound and its related isomers are summarized in the table below.

| Property | This compound | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₈H₁₂N₂O₂[2] | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂[] |

| Molecular Weight | 168.19 g/mol | 168.19 g/mol | 168.19 g/mol [] |

| CAS Number | Not readily available | 5744-51-4[4] | 5744-40-1[] |

| Appearance | No data available | Solid | No data available |

| Melting Point | No data available | 42-46 °C | No data available |

| Boiling Point | No data available | No data available | No data available |

| Solubility | No data available | No data available | No data available |

Hazard Identification and Classification

Based on the data for related isomers, pyrazole derivatives may present the following hazards:

| Hazard | Classification for Related Isomers | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | Acute Tox. 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Skin Irrit. 2 | GHS07 | Warning | H315: Causes skin irritation[5] |

| Serious Eye Damage/Irritation | Eye Irrit. 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Note: This classification is based on data for related pyrazole compounds and may not be directly applicable to this compound.

Experimental Protocols and Handling Procedures

General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[6] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Spill and Waste Disposal:

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Synthesis and Experimental Workflows

While a specific synthesis protocol for this compound is not detailed in the search results, a general workflow for the synthesis of related pyrazole esters can be inferred. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. Subsequent N-alkylation can be achieved using an alkylating agent.

Below is a generalized experimental workflow for the synthesis and purification of an ethyl dimethyl-pyrazole-carboxylate.

Caption: Generalized workflow for the synthesis and purification of ethyl dimethyl-pyrazole-carboxylates.

Hazard Communication and Handling Logic

The following diagram illustrates the logical flow for assessing and managing the risks associated with handling a research chemical like this compound.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. This compound | C8H12N2O2 | CID 21784699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | 5744-51-4 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

The Synthesis of Pyrazole Esters: An In-depth Technical Guide

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug development, valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Pyrazole esters, in particular, serve as crucial intermediates in the synthesis of a wide array of functionalized pyrazole derivatives. This technical guide provides a comprehensive overview of the primary synthetic routes to pyrazole esters, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways.

Core Synthetic Strategies

The synthesis of pyrazole esters predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. Variations of this approach, along with modern catalytic methods, offer a versatile toolkit for accessing a wide range of substituted pyrazole esters.

Knorr Pyrazole Synthesis: The Classical Approach

The Knorr pyrazole synthesis is a foundational method for constructing the pyrazole ring.[1] It involves the condensation of a β-keto ester with a hydrazine derivative. The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1]

-

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

20-mL scintillation vial

-

Stir bar

-

Hot plate with stirring capability

-

TLC plates (e.g., silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase: 30% Ethyl acetate / 70% Hexane

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

-

Add a stir bar and place the vial on a hot plate with stirring.

-

Heat the reaction mixture to approximately 100°C.[1]

-

After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.[1]

-

Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.[1]

-

Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[1]

-

Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]

-

Direct Synthesis from Esters via tert-Butoxide-Assisted C-C Coupling

A modern and highly versatile method involves the direct synthesis of pyrazoles from esters without the pre-formation of a β-keto ester.[2][3] This one-pot, two-step process utilizes a tert-butoxide-assisted C-C coupling reaction between an ester and a nitrile (to form a β-ketonitrile intermediate) or a terminal alkyne (to form an α,β-alkynone intermediate), followed by condensation with hydrazine. This method offers excellent control over the regioselectivity and substitution pattern of the resulting pyrazole.[4]

-

Materials:

-

Ethyl ester

-

Acetonitrile derivative

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Hydrazine hydrate

-

Ethyl acetate

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate

-

-

Procedure:

-

Dissolve the ethyl ester (3.3 mmol) in THF (30 mL).

-

Add potassium tert-butoxide (6.6 mmol) to the solution and stir for 5 minutes at ambient temperature.[4]

-

Add the acetonitrile derivative (3.3 mmol) to the reaction mixture and stir at ambient temperature until the ester is consumed (monitored by TLC).[3]

-

Slowly add acetic acid (30 mL) to the reaction mixture.[3]

-

Slowly add hydrazine hydrate (4.9 mmol) and reflux the mixture until the β-ketonitrile intermediate is consumed (monitored by TLC).[3]

-

After cooling to room temperature, add water (20 mL) and ethyl acetate (20 mL).[3]

-

Neutralize the mixture with saturated aqueous sodium bicarbonate solution.[3]

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the residue by flash column chromatography on silica gel.[3]

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole esters and related derivatives based on the methodologies described.

Table 1: Knorr Pyrazole Synthesis and Analogs

| Starting Materials | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO, Water | Reflux | 0.5 | 95 | [5] |

| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide | Room Temp | - | 59-98 | [6] |

| Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid, 1-Propanol | 100 | >1 | High | [1] |

| Trifluoromethylated ynones, Aryl(alkyl)hydrazines | AgOTf (1 mol%), Solvent | Room Temp | 1 | up to 99 | [6] |

Table 2: Direct Synthesis from Esters and Related Methods

| Ester Substrate | Coupling Partner | Reagents | Solvent | Time (h) | Overall Yield (%) | Reference |

| Ethyl 4-chlorobenzoate | Acetonitrile | KOtBu, Hydrazine hydrate, Acetic acid | THF | - | 77 | [3] |

| Ethyl isobutyrate | Benzonitrile | KOtBu, Hydrazine hydrate, Acetic acid | THF | - | 44 (Method B) | [3] |

| Ethyl 4-hexylbenzoate | Propionitrile | KOtBu, Hydrazine hydrate, Acetic acid | THF | - | 27 (Method A) | [3] |

| Various Esters | Acetylenes | KOtBu, Hydrazine hydrate | THF/EtOH | - | Moderate to Good | [3][4] |

Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly methods for pyrazole synthesis.[7][8] These "green" approaches often utilize water as a solvent, employ reusable catalysts, or are performed under solvent-free conditions, sometimes with microwave or ultrasonic irradiation to accelerate the reaction.[1][7][9] For instance, the use of nano-ZnO as a recyclable catalyst in aqueous media for the condensation of phenylhydrazine and ethyl acetoacetate provides excellent yields in a short reaction time.[5] Similarly, catalysts like CeO2/CuO nanocomposites have been shown to be effective in water.[7]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have emerged as a powerful tool for the efficient synthesis of highly substituted pyrazoles.[10] These reactions are atom-economical and can rapidly generate molecular diversity.[11] For example, the one-pot reaction of aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then oxidized to pyrazoles. Another approach involves the reaction of β-formyl enamides with hydroxylamine hydrochloride, catalyzed by potassium dihydrogen phosphate.[12]

Conclusion

The synthesis of pyrazole esters is a well-established field with a range of reliable methods, from the classical Knorr synthesis to modern, one-pot procedures. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and scalability. The direct synthesis from esters using tert-butoxide-assisted coupling offers significant advantages in terms of regioselectivity and efficiency. Furthermore, the increasing adoption of green chemistry principles and multicomponent reactions is paving the way for more sustainable and efficient production of these valuable heterocyclic compounds, which are of paramount importance to researchers, scientists, and professionals in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. jetir.org [jetir.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif found in a wide array of biologically active compounds and is of significant interest in medicinal chemistry and drug development. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the synthesis of the intermediate Ethyl 4-methyl-1H-pyrazole-5-carboxylate, followed by its N-methylation. The protocols are based on established chemical principles for pyrazole synthesis, such as the Knorr pyrazole synthesis, and subsequent N-alkylation of heterocyclic systems.

Overall Reaction Scheme

A two-step synthetic route is proposed for the preparation of this compound. The first step involves the cyclocondensation of a β-ketoester, ethyl 2-formylpropanoate, with hydrazine hydrate to form the pyrazole ring of the intermediate, Ethyl 4-methyl-1H-pyrazole-5-carboxylate. The second step is the regioselective N-methylation of this intermediate to yield the final product.

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research. The detailed protocol outlines a robust and scalable two-step synthetic route, commencing with the cyclocondensation of a suitable β-ketoester with hydrazine to form the pyrazole core, followed by a regioselective N-methylation. This application note includes detailed experimental procedures, a summary of quantitative data, and safety and handling guidelines for the key reagents. The described methodology is designed to be efficient and adaptable for industrial-scale production.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of therapeutic agents and agrochemicals due to their diverse biological activities. This compound serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs). The growing demand for this compound necessitates a scalable, cost-effective, and environmentally conscious synthetic process. This document presents a well-defined, two-step approach for its large-scale production.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate via cyclocondensation of ethyl 2-formyl-3-oxobutanoate with hydrazine hydrate.

-

Step 2: N-methylation of Ethyl 4-methyl-1H-pyrazole-5-carboxylate using dimethyl carbonate as a green methylating agent to yield the final product.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.

| Parameter | Step 1: Cyclocondensation | Step 2: N-Methylation |

| Starting Materials | Ethyl 2-formyl-3-oxobutanoate, Hydrazine Hydrate | Ethyl 4-methyl-1H-pyrazole-5-carboxylate, Dimethyl Carbonate |

| Solvent | Ethanol | N,N-Dimethylformamide (DMF) |

| Base | - | Potassium Carbonate (K₂CO₃) |

| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 130-150 °C) |

| Reaction Time | 15-20 hours | 8-12 hours |

| Typical Yield | 70-80% | >95% |

| Purity (by HPLC) | >98% | >99% |

Experimental Protocols

Step 1: Large-Scale Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

This protocol is based on the established synthesis of pyrazole carboxylates from β-dicarbonyl precursors.

Materials and Equipment:

-

100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

-

Ethyl 2-formyl-3-oxobutanoate (10.0 kg, 63.2 mol)

-

Hydrazine hydrate (3.5 kg, 69.5 mol, 1.1 equiv)

-

Ethanol (50 L)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator and vacuum oven

Procedure:

-

Reaction Setup: Charge the 100 L reactor with a solution of ethyl 2-formyl-3-oxobutanoate (10.0 kg) in ethanol (50 L).

-

Addition of Hydrazine: Cool the solution to 0-5 °C using the reactor's cooling jacket.

-

Slowly add hydrazine hydrate (3.5 kg) dropwise to the cooled solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15-20 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the residue, add water (25 L) and a saturated aqueous NaHCO₃ solution (5 L).

-

Extract the aqueous layer with ethyl acetate (3 x 25 L).

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, Ethyl 4-methyl-1H-pyrazole-5-carboxylate, is often of sufficient purity (>98%) to proceed to the next step. If necessary, further purification can be achieved by recrystallization or column chromatography. The expected yield is in the range of 7.8-8.9 kg.

Step 2: Large-Scale N-methylation of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

This protocol utilizes dimethyl carbonate as an environmentally benign methylating agent.

Materials and Equipment:

-

100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

-

Ethyl 4-methyl-1H-pyrazole-5-carboxylate (8.0 kg, 51.9 mol)

-

Dimethyl carbonate (DMC) (14.0 kg, 155.7 mol, 3.0 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (10.8 kg, 78.1 mol, 1.5 equiv)

-

N,N-Dimethylformamide (DMF) (40 L)

-

Water

-

tert-Butyl methyl ether (TBME)

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: Charge the 100 L reactor with Ethyl 4-methyl-1H-pyrazole-5-carboxylate (8.0 kg), anhydrous potassium carbonate (10.8 kg), and N,N-dimethylformamide (40 L).

-

Addition of Methylating Agent: Add dimethyl carbonate (14.0 kg) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 130-150 °C) and maintain for 8-12 hours.

-

Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add water (80 L) to the reaction mixture to precipitate the product and dissolve inorganic salts.

-

Extract the product with tert-butyl methyl ether (3 x 40 L).

-

-

Washing and Drying: Combine the organic layers and wash with water to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to yield a high-purity product (>99%). The expected yield is typically above 95%.

Workflow Diagram

Caption: Overall workflow for the large-scale synthesis.

Safety and Handling

-

General Precautions: All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a closed system if possible. Avoid inhalation of vapors and contact with skin and eyes.

-

Dimethyl Carbonate (DMC): Flammable liquid and vapor. Keep away from heat, sparks, and open flames. It is considered a greener alternative to other methylating agents but should still be handled with care.

-

Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible.

Conclusion

The presented two-step synthesis provides a practical and scalable method for the large-scale production of this compound. The use of dimethyl carbonate in the N-methylation step offers a significant environmental and safety advantage over traditional methylating agents, making this process well-suited for industrial applications. By following the detailed protocols and safety guidelines, researchers and production chemists can efficiently and safely produce this valuable chemical intermediate.

Application Notes and Protocols: Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry

To our valued researchers, scientists, and drug development professionals,

This document, therefore, aims to provide a broader context by summarizing the known applications of closely related pyrazole carboxylate derivatives. This information may serve as a valuable starting point for researchers interested in exploring the potential of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. We will present data on analogous compounds, detail relevant experimental protocols, and provide visualizations of synthetic pathways and biological concepts.

Potential Therapeutic Areas Based on Analogous Compounds

Derivatives of pyrazole carboxylic acids have demonstrated a variety of biological activities, suggesting potential therapeutic applications for novel analogs like this compound.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of ethyl pyrazole carboxylate derivatives. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated for their ability to reduce inflammation in a carrageenan-induced rat paw edema model.[1][2] Notably, compounds with dimethoxyphenyl substitutions at the 5-position, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited significant anti-inflammatory effects.[1] This suggests that the pyrazole carboxylate scaffold can serve as a template for the development of new anti-inflammatory agents.

Anticancer Activity

The pyrazole core is a feature of several anticancer agents. Research into novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives has revealed potent cytotoxic activity against liver (HepG2) and lung (A549) carcinoma cell lines.[3] One particular derivative demonstrated IC50 values of 5.35 µM and 8.74 µM against these cell lines, respectively.[3] Furthermore, a series of ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized and shown to suppress the growth of A549 lung cancer cells.[4]

Insecticidal Activity

Derivatives of 1H-pyrazole-5-carboxylic acid have also been investigated for their insecticidal properties. A study on novel derivatives containing oxazole and thiazole rings found that some of these compounds exhibited good activity against the bean aphid (Aphis fabae).[5] This highlights the potential of this chemical class in the development of new crop protection agents.

Synthesis Protocols for Pyrazole Carboxylate Derivatives

While a specific protocol for this compound is not available, the synthesis of related compounds typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor, followed by N-alkylation.

General Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

A common route to synthesize ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is through the reaction of an appropriate intermediate with methylhydrazine.[5]

Protocol:

-

Dissolve the starting diketoester intermediate in anhydrous ethanol with stirring, and cool the solution to below -5°C.

-

Slowly add an aqueous solution of methylhydrazine to the reaction mixture, maintaining the temperature below 0°C.

-

Stir the solution for 2 hours at a temperature below 0°C.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography if necessary.

General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

These compounds can be synthesized through a two-step process involving the formation of a dioxo-butanoate intermediate followed by cyclization with hydrazine hydrate.[1][2]

Protocol:

-

Step 1: Synthesis of ethyl-2,4-dioxo-4-phenyl butanoate derivatives. React diethyl oxalate with a substituted acetophenone in the presence of sodium ethoxide.

-

Step 2: Synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates. Prepare a suspension of the dioxo-ester intermediate from Step 1 with hydrazine hydrate in glacial acetic acid. The reaction yields the final pyrazole derivative.[1]

Experimental Protocols for Biological Evaluation

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This widely used model assesses the anti-inflammatory potential of test compounds.[1][2]

Protocol:

-

Use Wistar albino rats, fasted overnight before the experiment.

-

Administer the test compounds or a standard drug (e.g., a non-steroidal anti-inflammatory drug) orally.

-

After a set time (e.g., 30 minutes), inject a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[3]

Protocol:

-

Seed cancer cells (e.g., HepG2, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

As no quantitative data is available for this compound, the following table presents representative data for an analogous compound with anticancer activity.

Table 1: In Vitro Cytotoxic Activity of a 3,5-dimethyl-1H-pyrazole Derivative [3]

| Compound | Cell Line | IC50 (µM) |

| Derivative 17 | HepG2 (Liver Carcinoma) | 5.35 |

| A549 (Lung Carcinoma) | 8.74 | |

| Cisplatin (Standard) | HepG2 (Liver Carcinoma) | 3.78 |

| A549 (Lung Carcinoma) | 6.39 |

Visualizations

The following diagrams illustrate the general synthetic workflow for pyrazole derivatives and a conceptual workflow for screening their biological activity.

Caption: Synthetic workflow for pyrazole carboxylates.

Caption: Workflow for biological activity screening.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate as a key intermediate in the synthesis of novel agrochemical candidates, particularly focusing on the widely successful class of pyrazole carboxamide fungicides.

Introduction: The Role of Pyrazole Carboxamides in Agrochemicals

Pyrazole carboxamide derivatives are a cornerstone in modern agrochemical research and development, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] A significant number of commercial fungicides belong to this class of compounds, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[4] SDHIs disrupt the fungal mitochondrial respiratory chain, a vital process for energy production, thereby effectively controlling a wide range of plant pathogenic fungi.[4][5]

The general structure of a pyrazole carboxamide fungicide consists of a substituted pyrazole carboxylic acid core linked to an aniline moiety via an amide bond. The specific substituents on both the pyrazole and aniline rings play a crucial role in determining the compound's efficacy, spectrum of activity, and crop safety. This compound is a valuable building block for the synthesis of these potent agrochemicals.

Synthetic Strategy Overview

The primary synthetic route for preparing pyrazole carboxamide agrochemicals from this compound involves a two-step process. This strategy allows for the late-stage diversification of the aniline component, enabling the creation of a library of candidate compounds for biological screening.

Step 1: Hydrolysis of the Ester The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. This is a crucial step to activate the molecule for the subsequent amidation reaction.

Step 2: Amide Coupling The resulting carboxylic acid is then coupled with a selected aniline derivative to form the final pyrazole carboxamide product. This amide bond formation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using a coupling agent.

Below is a visual representation of this synthetic workflow.

Caption: General synthetic workflow for the preparation of pyrazole carboxamide agrochemicals.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of pyrazole carboxamides from this compound.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting ethyl ester to its corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

-

Add NaOH (2.0-3.0 eq) to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. The crude product can be purified by recrystallization if necessary.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide

This protocol outlines the synthesis of a model pyrazole carboxamide by coupling 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with 2-chloroaniline. This aniline moiety is chosen as a representative example found in some commercial fungicides.

Materials:

-

1,4-dimethyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

2-chloroaniline

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation of the Acid Chloride

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is used directly in the next step.

Part B: Amide Coupling

-

Dissolve the crude acid chloride from Part A in anhydrous DCM under an inert atmosphere.

-

In a separate flask, dissolve 2-chloroaniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool the acid chloride solution to 0 °C and slowly add the aniline solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure pyrazole carboxamide.

Data Presentation

The following tables summarize typical data for the synthesis of pyrazole carboxylic acids and their corresponding carboxamides, based on literature for analogous compounds. This data is provided for illustrative purposes to guide researchers in their experimental work.

Table 1: Representative Reaction Data for Hydrolysis of Ethyl Pyrazole-5-carboxylates

| Starting Material | Hydrolysis Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | NaOH, EtOH/H₂O, reflux | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | ~90 | 172-173 | [6] |

| Ethyl 1H-pyrazole-4-carboxylate derivatives | NaOH, THF/H₂O, rt | 1H-pyrazole-4-carboxylic acid derivatives | 70-90 | Varies | [3] |

Table 2: Representative Reaction Data for Pyrazole Carboxamide Synthesis

| Pyrazole Carboxylic Acid | Aniline Derivative | Coupling Method | Product | Yield (%) | Melting Point (°C) | Reference |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 2',4'-dichlorobenzylamine | SOCl₂, K₂CO₃, THF | 1-Methyl-N-(2',4'-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 49.0 | 147.4-147.8 | [1] |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2-Iodoaniline | EDCI, DMAP, DCM | 3-(Difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide | 81 | Not reported | [1] |

Visualization of Key Relationships

The following diagram illustrates the logical relationship in the design and synthesis of pyrazole carboxamide fungicides, highlighting the modularity of the approach.

Caption: Modular approach to synthesizing a library of pyrazole carboxamide agrochemicals.

These detailed application notes and protocols provide a solid foundation for researchers and scientists to utilize this compound in the synthesis of novel and potentially potent agrochemicals. The provided methodologies are based on established chemical principles and can be adapted to a wide range of aniline derivatives to explore new chemical space in the quest for effective crop protection solutions.

References

- 1. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Notes: Regioselective Synthesis of 1,4-Dimethyl-1H-pyrazole

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. EP0526281A1 - Process for the preparation of 1,4-substituted pyrazoles - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate for the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, a key building block in the synthesis of novel pyrazole-based compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This document outlines the hydrolysis of the ethyl ester to its corresponding carboxylic acid and subsequent amide coupling to generate a library of novel derivatives with potential therapeutic applications.

Overview of Derivatization Strategies

The primary route for the derivatization of this compound involves a two-step process. The first step is the hydrolysis of the ethyl ester to the more reactive carboxylic acid intermediate, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. This is followed by the coupling of the carboxylic acid with a variety of primary or secondary amines to form a diverse library of amide derivatives. This strategy allows for the systematic exploration of the chemical space around the pyrazole core to develop structure-activity relationships (SAR) for drug discovery programs.

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol details the conversion of the ethyl ester to its corresponding carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in a mixture of methanol or ethanol and water (e.g., a 3:1 ratio).

-

Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the organic solvent using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter the solution and concentrate under reduced pressure to yield 1,4-dimethyl-1H-pyrazole-5-carboxylic acid as a solid.

Protocol 2: Amide Coupling of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid

This protocol describes the formation of novel amide derivatives using a standard peptide coupling agent.

Materials:

-

1,4-dimethyl-1H-pyrazole-5-carboxylic acid

-

Substituted primary or secondary amine (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) OR

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) OR

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add the coupling agent (DCC/HOBt, PyBOP, or HBTU) (1.2 eq) and stir for 10 minutes at room temperature.

-

Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Caption: Simplified mechanism of amide bond formation using a coupling agent.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of this compound. The yields are based on reported procedures for structurally similar pyrazole esters.

| Step | Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Hydrolysis | This compound | LiOH | MeOH/H₂O | 60 | 3 | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | 90-98 |

| Amide Coupling | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | Benzylamine, HBTU, DIPEA | DMF | RT | 16 | N-benzyl-1,4-dimethyl-1H-pyrazole-5-carboxamide | 85-95 |

| Amide Coupling | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | Morpholine, HBTU, DIPEA | DMF | RT | 18 | (1,4-dimethyl-1H-pyrazol-5-yl)(morpholino)methanone | 80-90 |

| Amide Coupling | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | Aniline, HBTU, DIPEA | DMF | RT | 20 | 1,4-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide | 75-85 |

Applications in Drug Discovery

The synthesized pyrazole amide derivatives can be screened for a variety of biological activities. Pyrazole-containing compounds have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3] The diversity of the amide library generated through these protocols allows for the exploration of key interactions with biological targets, facilitating the identification of lead compounds for further development. For instance, these novel compounds can be evaluated in kinase inhibition assays to identify potential new treatments for various cancers.[1] Furthermore, their anti-inflammatory properties can be assessed using in vitro models, such as measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.[3][4] The modular nature of the synthesis allows for rapid optimization of potency and pharmacokinetic properties.

References

Catalytic Routes to Substituted Pyrazoles: A Guide for Researchers

For Immediate Release